4-cyano-2-fluoro-N-(2-methylphenyl)benzamide
Overview
Description
4-Cyano-2-fluoro-N-(2-methylphenyl)benzamide is a chemical compound characterized by its unique structure, which includes a cyano group (-CN), a fluoro group (-F), and an amide group (-CONH-) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzene ring. The cyano and fluoro groups are introduced through specific reactions, such as nucleophilic substitution and electrophilic aromatic substitution. The amide group is then formed by reacting the intermediate with an appropriate amine.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2-fluoro-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: this compound can be converted to 4-carboxy-2-fluoro-N-(2-methylphenyl)benzamide.
Reduction: The compound can be reduced to form 4-amino-2-fluoro-N-(2-methylphenyl)benzamide.
Substitution: The fluoro group can be replaced with other functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups.
Scientific Research Applications
Chemistry: In chemistry, 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with specific biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases, such as cancer and inflammatory disorders.
Industry: In industry, the compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs. Its versatility and reactivity make it an important intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-cyano-2-fluoro-N-(2-methylphenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The cyano and fluoro groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Cyano-2-fluoro-N-(3-methylphenyl)benzamide
4-Cyano-2-fluoro-N-(4-methylphenyl)benzamide
4-Cyano-2-fluoro-N-(2-methoxyphenyl)benzamide
Uniqueness: 4-Cyano-2-fluoro-N-(2-methylphenyl)benzamide stands out due to its specific arrangement of functional groups, which influences its reactivity and biological activity. Compared to similar compounds, its unique structure allows for distinct interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-cyano-2-fluoro-N-(2-methylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-4-2-3-5-14(10)18-15(19)12-7-6-11(9-17)8-13(12)16/h2-8H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISFWAJKNQQPAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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